3-(1H-benzimidazol-1-yl)propanenitrile

Green Chemistry Microwave Synthesis Heterocyclic Chemistry

This N1-(2-cyanoethyl)-substituted benzimidazole (CAS 4414-84-0) offers a unique combination of moderate lipophilicity (XLogP3=1.1) and polar surface area (TPSA=41.6 Ų) that generic benzimidazole derivatives cannot replicate. The electrophilic nitrile group enables Michael additions, cycloadditions, and Hofmann-type eliminations—pathways inaccessible to simple N-alkyl analogs. Reported 96.8% isolated yield under solvent-free microwave conditions confirms its readiness for high-throughput parallel synthesis. Substituting with 1H-benzimidazole (CAS 51-17-2) or 1-propylbenzimidazole (CAS 7665-66-9) alters reaction kinetics and eliminates the latent electrophile handle. For medicinal chemistry teams optimizing ADME parameters, this compound provides a rational, quantifiable increase in lipophilicity over the unsubstituted scaffold.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 4414-84-0
Cat. No. B1334945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzimidazol-1-yl)propanenitrile
CAS4414-84-0
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CCC#N
InChIInChI=1S/C10H9N3/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,7H2
InChIKeyHCNGGCURDWJVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Benzimidazol-1-yl)propanenitrile CAS 4414-84-0: Procurement Specifications and Baseline Characterization


3-(1H-Benzimidazol-1-yl)propanenitrile (CAS 4414-84-0) is a synthetic N1-alkylated benzimidazole derivative characterized by a 2-cyanoethyl substituent at the 1-position of the benzimidazole heterocycle [1]. With the molecular formula C₁₀H₉N₃ and a molecular weight of 171.20 g/mol, this compound exists as a white to off-white crystalline solid with a melting point of 100–104 °C [2]. The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, and the incorporation of the nitrile moiety (logP 1.1) confers distinctive physicochemical and reactivity profiles [3]. This compound serves as a versatile intermediate for the synthesis of bioactive heterocycles, particularly through its participation in Hofmann-type eliminations, Michael additions, and cycloaddition reactions .

Technical Rationale: Why 3-(1H-Benzimidazol-1-yl)propanenitrile Cannot Be Casually Replaced by Similar N1-Alkyl Benzimidazoles


Within the benzimidazole chemical space, even minor alterations to the N1 substituent fundamentally alter the compound's reactivity profile, lipophilicity, and biological target engagement. 3-(1H-Benzimidazol-1-yl)propanenitrile's 2-cyanoethyl group provides a unique combination of moderate lipophilicity (XLogP3 = 1.1), a defined topological polar surface area of 41.6 Ų, and an electrophilic nitrile that enables subsequent synthetic diversification via Michael addition, nucleophilic attack, or reduction [1]. Substituting this compound with a benzimidazole lacking the propanenitrile group (e.g., 1H-benzimidazole itself, CAS 51-17-2) or with a different N1-alkyl chain (e.g., 1-propylbenzimidazole, CAS 7665-66-9) will result in divergent chemical behavior, including altered reaction kinetics in N-alkylation sequences and a distinct ability to function as a latent electrophile or hydrogen bond acceptor . Therefore, for applications requiring the specific 2-cyanoethyl handle, generic substitution is scientifically untenable and may lead to synthetic failure or altered biological readouts.

Differentiated Performance of 3-(1H-Benzimidazol-1-yl)propanenitrile: A Quantitative Comparison with Structural Analogs


Synthetic Yield Efficiency: Microwave-Assisted Synthesis of 3-(1H-Benzimidazol-1-yl)propanenitrile

Under identical microwave-assisted conditions (neat, 40 °C, 2 h, molecular sieves) for the Michael addition of benzimidazole to acrylonitrile, 3-(1H-benzimidazol-1-yl)propanenitrile is obtained with a high isolated yield of 96.8% . This yield is derived from the experimental protocol reported in the Journal of the Indian Chemical Society . While direct comparative yield data for other N1-substituted benzimidazoles under precisely the same conditions are not available in the open literature, this 96.8% yield represents a benchmark for the efficient synthesis of this specific N1-alkylated product, demonstrating the compatibility of the benzimidazole core with this green chemistry methodology.

Green Chemistry Microwave Synthesis Heterocyclic Chemistry

Physicochemical Property Differentiation: Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA)

3-(1H-Benzimidazol-1-yl)propanenitrile exhibits a calculated octanol-water partition coefficient (XLogP3) of 1.1 and a topological polar surface area (TPSA) of 41.6 Ų [1]. In contrast, the unsubstituted 1H-benzimidazole (CAS 51-17-2) has a lower XLogP3 of 0.8 and a TPSA of 28.7 Ų [2]. The 2-cyanoethyl group increases lipophilicity by 0.3 logP units and TPSA by 12.9 Ų, which are significant shifts in the context of drug-likeness and membrane permeability predictions. These computed differences suggest that 3-(1H-benzimidazol-1-yl)propanenitrile would have altered passive membrane diffusion and protein binding characteristics compared to the parent benzimidazole scaffold.

Medicinal Chemistry Drug-likeness ADME Prediction

Reactivity Profile: Selective Hofmann-Type Elimination as a Protecting/Activating Group Strategy

In a comparative study of azole N-alkylation, 1H-benzimidazole-1-propanenitrile (3-(1H-benzimidazol-1-yl)propanenitrile) was shown to undergo selective Hofmann-type elimination of the 2-cyanoethyl group from derived azolium salts, enabling efficient transfer of alkyl groups to benzimidazole . The overall yields of 1-substituted 1H-azoles decreased in the order: imidazole > benzimidazole, demonstrating that the benzimidazole core is slightly less efficient in this transformation but still viable . While no direct numerical yield comparison between 3-(1H-benzimidazol-1-yl)propanenitrile and alternative benzimidazole precursors is provided, the study establishes this specific propanenitrile derivative as a validated participant in this unique synthetic methodology, which is not possible with N-alkyl benzimidazoles lacking the nitrile group (e.g., 1-propylbenzimidazole).

Synthetic Methodology N-Alkylation Protecting Groups

Utility as an Alkylating Agent Precursor: Preparation of 1-Substituted Benzimidazoles

3-(1H-Benzimidazol-1-yl)propanenitrile is described as a precursor for the preparation of alkylating agents, enabling an efficient and high-yielding route to 1-alkylbenzimidazoles via elimination of the azolium salt followed by addition of an alkyl halide . This specific reactivity is a consequence of the 2-cyanoethyl group, which can be eliminated under basic conditions to generate a reactive electrophilic intermediate. While quantitative kinetic or yield data comparing this method to direct alkylation of benzimidazole are not provided in the vendor documentation, the described process offers an alternative synthetic pathway that may be advantageous for certain alkyl halides or for avoiding harsh conditions associated with direct N-alkylation.

Synthetic Intermediate Alkylation Heterocyclic Chemistry

Strategic Application Scenarios for 3-(1H-Benzimidazol-1-yl)propanenitrile Based on Verified Differentiated Evidence


Green Chemistry Synthesis of Benzimidazole Libraries

Procurement of 3-(1H-Benzimidazol-1-yl)propanenitrile is justified for medicinal chemistry groups seeking to incorporate the benzimidazole scaffold into compound libraries using sustainable, solvent-free microwave-assisted synthesis. The reported 96.8% isolated yield under these green conditions demonstrates the compound's suitability for high-efficiency parallel synthesis workflows, reducing solvent waste and reaction times compared to conventional thermal heating methods.

Medicinal Chemistry Optimization of Benzimidazole-Based Lead Compounds

The distinct physicochemical profile of 3-(1H-Benzimidazol-1-yl)propanenitrile, specifically its XLogP3 of 1.1 and TPSA of 41.6 Ų [1], makes it a valuable tool for medicinal chemists exploring structure-activity relationships. When unsubstituted benzimidazole (XLogP3 = 0.8) yields suboptimal pharmacokinetic properties, the introduction of the 2-cyanoethyl group provides a quantifiable and predictable increase in lipophilicity and polar surface area, offering a rational approach to modulate ADME parameters without drastically altering the core scaffold.

Methodology Development for N1-Alkylation via Hofmann-Type Elimination

Synthetic methodology groups focused on developing novel N-alkylation strategies should procure 3-(1H-Benzimidazol-1-yl)propanenitrile as a starting material. Its established role in the selective Hofmann-type elimination of the 2-cyanoethyl group enables the exploration of this unique reactivity profile for the synthesis of diversely 1-substituted benzimidazoles, a pathway not accessible using simple N-alkyl benzimidazole analogs.

Synthesis of Complex Heterocyclic Scaffolds via Michael Addition or Cycloaddition

For research programs requiring the construction of complex heterocyclic systems, 3-(1H-Benzimidazol-1-yl)propanenitrile serves as a versatile electrophilic building block. The nitrile group can participate in Michael additions (as demonstrated in its own synthesis) and cycloadditions , enabling the rapid generation of molecular diversity around the benzimidazole core. This utility distinguishes it from benzimidazole derivatives lacking the reactive nitrile functionality.

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